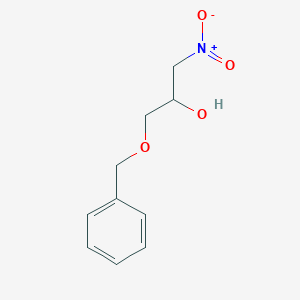
2-Propanol, 1-nitro-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-nitro-3-(phenylmethoxy)- is an organic compound with the molecular formula C10H13NO4 It is a nitro alcohol derivative, characterized by the presence of a nitro group (-NO2) and a phenylmethoxy group (-OCH2Ph) attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-nitro-3-(phenylmethoxy)- typically involves the nitration of 1-phenylmethoxy-2-propanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and decomposition of the product. The reaction is usually performed at low temperatures (0-5°C) to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency and purity of the final product. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-nitro-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Propanol, 1-nitro-3-(phenylmethoxy)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-nitro-3-(phenylmethoxy)- depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the phenylmethoxy group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
1-Phenylmethoxy-2-propanol: A precursor in the synthesis of 2-Propanol, 1-nitro-3-(phenylmethoxy)-.
2-Nitro-1-phenyl-1-propanol: Another nitro alcohol with similar reactivity but different structural features.
1-Methoxy-3-phenylamino-propan-2-ol: A compound with a methoxy and phenylamino group, used in different synthetic applications.
Uniqueness
2-Propanol, 1-nitro-3-(phenylmethoxy)- is unique due to the combination of its nitro and phenylmethoxy groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
169139-89-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-nitro-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C10H13NO4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
InChI Key |
JYXVKJIVKBUFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















